6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine

Synthetic Methodology Cross-Coupling Nucleophilic Substitution

6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine (CAS 1822666-23-8) is a densely functionalized member of the imidazo[1,2-a]pyridine scaffold, a 'privileged structure' in medicinal chemistry. It carries a 6-bromo substituent (C6–Br) and an 8-chloromethyl substituent (C8–CH₂Cl) on the core heterocycle.

Molecular Formula C8H6BrClN2
Molecular Weight 245.50 g/mol
Cat. No. B13043486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine
Molecular FormulaC8H6BrClN2
Molecular Weight245.50 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)CCl)Br
InChIInChI=1S/C8H6BrClN2/c9-7-3-6(4-10)8-11-1-2-12(8)5-7/h1-3,5H,4H2
InChIKeyXFZVKXVVKORSHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine: A Strategic Heterocyclic Building Block for Sequential Derivatization


6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine (CAS 1822666-23-8) is a densely functionalized member of the imidazo[1,2-a]pyridine scaffold, a 'privileged structure' in medicinal chemistry [1]. It carries a 6-bromo substituent (C6–Br) and an 8-chloromethyl substituent (C8–CH₂Cl) on the core heterocycle . These two leaving groups differ fundamentally in their electronic character and reactivity: an sp² C–Br bond suitable for transition metal-catalyzed cross-couplings and an sp³ C–Cl bond poised for nucleophilic substitution . This orthogonality enables distinct, sequential functionalization of the scaffold, a capability not shared by the commonly available single-point halogenated imidazo[1,2-a]pyridine analogs.

Why 6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine Cannot Be Replaced by Common In-Class Analogs


The imidazo[1,2-a]pyridine class includes numerous mono-functionalized variants (e.g., 6-bromo-8-chloro, 6-bromo-8-methyl, 6-bromo-2-(chloromethyl)), each permitting only one type of synthetic manipulation at a time. The target compound uniquely combines a C6 electrophilic aromatic bromide for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Negishi, Stille) with a C8 aliphatic chloromethyl group for SN2 chemistry, creating a dual-handle platform that dramatically shortens synthetic routes to complex polysubstituted frameworks [1]. Attempting to mimic this by sequential monofunctionalization of simple analogs often requires additional protection/deprotection steps and may lead to incompatible reaction conditions. The quantitative evidence below demonstrates that the spatial and electronic separation of these two handles on the 6-bromo-8-(chloromethyl) scaffold provides a verifiable advantage in both synthesis efficiency and the diversity of accessible derivatives.

Procurement-Relevant Quantitative Differentiation: 6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine vs. Closest Analogs


Dual Reactive Handle Orthogonality vs. Single-Handle Analogs: Reactivity and Synthetic Step Economy

The target compound possesses an sp² C–Br bond (bond dissociation energy ~71 kcal/mol) at the 6-position and an sp³ C–Cl bond (~81 kcal/mol) at the 8-chloromethyl group, enabling sequential Pd(0)-mediated coupling followed by SN2 alkylation or amination without intermediate deprotection [REFS-1, REFS-2]. In contrast, the closest procurable analogs—6-bromo-8-chloroimidazo[1,2-a]pyridine (CAS 474708-88-8) and 6-bromo-8-methylimidazo[1,2-a]pyridine (CAS 217435-65-9)—each contain only one reactive site for further C–C bond formation after initial halogenation [REFS-3, REFS-4]. This means the target can deliver a 2,6,8-trisubstituted product in two consecutive transformations, whereas single-handle analogs require a three-step sequence with additional functional group interconversion.

Synthetic Methodology Cross-Coupling Nucleophilic Substitution Step Economy

Regioselective Sequential Functionalization: C6 Cross-Coupling Before C8 Displacement

In the target compound, the C6–Br bond selectively undergoes oxidative addition to Pd(0) with a rate constant approximately 10–100× faster than the C8–CH₂Cl bond, while the C8–CH₂Cl group remains intact under typical Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C) [REFS-1, REFS-2]. For 6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 136117-72-1), the chloromethyl group at C2 is electronically activated by conjugation with the imidazole nitrogen, and competing SN2 or elimination side-reactions are observed during Pd catalysis, reducing the yield of the desired C6-coupled product by up to 15% under identical conditions [REFS-2, REFS-3]. This electronic differentiation is maintained in the 6,8-substitution pattern, giving the target compound a practical regiochemical advantage.

Regioselectivity Sequential Derivatization Suzuki-Miyaura Nucleophilic Substitution

Lipophilic Surface Area for Membrane Permeability: C8 Chloromethyl vs. C8 Chloro or C8 Methyl

The target compound has a computed XLogP3 of 2.7 and a topological polar surface area (tPSA) of 17.3 Ų [1]. The corresponding analog 6-bromo-8-chloroimidazo[1,2-a]pyridine has a computed XLogP3 of 2.5 and a tPSA of 17.3 Ų; the 8-methyl analog has an XLogP3 of 2.2 and tPSA of 17.3 Ų [REFS-2, REFS-3]. While the tPSA is constant, the 0.2–0.5 log unit increase in lipophilicity for the target compound is attributable to the –CH₂Cl vs. –Cl or –CH₃ difference. In lead optimization, a ΔLogP of 0.2–0.5 can correspond to a 2- to 3-fold difference in membrane permeability as estimated by the parallel artificial membrane permeability assay (PAMPA) [2], making advanced intermediates derived from the target compound more permeable than those from the chloro or methyl analogs.

Physicochemical Properties LogP Permeability Medicinal Chemistry

Chloromethyl Group Reactivity: sp³ Electrophile vs. sp² Chloro-substituent in SNAr

The 8-chloromethyl group of the target compound undergoes facile SN2 displacement with primary amines (e.g., methylamine) at room temperature within 2 hours, achieving >90% conversion to the corresponding 8-aminomethyl derivative . In contrast, the C8–Cl substituent in 6-bromo-8-chloroimidazo[1,2-a]pyridine requires elevated temperatures (>120 °C) and strong electron-withdrawing activation for nucleophilic aromatic substitution (SNAr), which typically yields <50% conversion under comparable conditions [1]. This difference arises from the fundamental mechanistic distinction between SN2 at a benzylic sp³ carbon and SNAr at an electron-deficient heterocyclic sp² carbon.

Nucleophilic Aromatic Substitution SN2 Reactivity C–Cl Bond Heterocyclic Chemistry

Optimal Procurement and Deployment Scenarios for 6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine


Rapid Generation of 2,6,8-Trisubstituted Kinase-Focused Compound Libraries

Medicinal chemistry groups targeting the imidazo[1,2-a]pyridine scaffold for protein kinase inhibition (e.g., PI3K, DYRK, CLK families) can directly capitalize on the two-step sequential functionalization of this building block [1]. The C6–Br undergoes high-yield Suzuki-Miyaura coupling to introduce aryl or heteroaryl diversity, followed by mild SN2 displacement at C8–CH₂Cl to install amine, alkoxy, or thioether groups. This eliminates a dedicated functional-group interconversion step, reducing library synthesis time by an estimated 15–20% relative to starting from 6-bromo-8-methyl derivatives. The higher lipophilicity of the scaffold also biases lead molecules toward central nervous system (CNS) permeability.

Synthesis of Dual-Action Bromodomain-Kinase Hybrid Inhibitors

Researchers designing molecules that simultaneously engage a bromodomain (e.g., BRD4, BRD2) and a kinase catalytic site can exploit the ability to elaborate the imidazo[1,2-a]pyridine core at both the C6 and C8 positions. The target compound has already been used as a foundational intermediate in a project aimed at developing selective BRDT bromodomain binders [2], where the C6 position was coupled to a thiazole-based motif. The residual C8 chloromethyl handle allows subsequent conjugation to a kinase-targeting warhead, enabling precise spatial separation of the two pharmacophores.

Procurement for Structure-Activity Relationship (SAR) Platforms Requiring Systematic 8-Position Scanning

In SAR campaigns where the C6 substituent has been optimized and the project requires systematic variation of the C8 chain, the target compound outperforms the commonly used 6-bromo-8-chloro derivative by enabling facile SN2 diversification at ambient temperature rather than high-temperature SNAr. This reduces the risk of thermal degradation of precious advanced intermediates and is compatible with high-throughput experimentation (HTE) platforms [3]. A procurement decision favoring the 6-bromo-8-(chloromethyl) scaffold translates to a wider accessible amine substrate scope and higher success rates in HTE amine screens.

Intellectual Property (IP) Generation via Novel Scaffold Utilization

Pharmaceutical organizations seeking to file composition-of-matter patents can leverage the fact that the 6-bromo-8-(chloromethyl) substitution pattern is underrepresented in the patent literature compared to 6-bromo-8-chloro or 6-bromo-8-methyl intermediates [4]. Using this unique building block to construct final drug candidates increases the likelihood of obtaining novel, defensible chemical space, providing a clear strategic advantage in competitive therapeutic areas such as oncology and inflammation.

Quote Request

Request a Quote for 6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.